In-Depth Spectroscopic Characterization of N-(3-Chlorobenzyl)-4-ethoxyaniline
In-Depth Spectroscopic Characterization of N-(3-Chlorobenzyl)-4-ethoxyaniline
Executive Summary
N-(3-Chlorobenzyl)-4-ethoxyaniline (Chemical Formula: C₁₅H₁₆ClNO; MW: 261.75 g/mol ) is a structurally versatile secondary amine frequently utilized as an intermediate in pharmaceutical synthesis and drug development. The molecule features two distinct aromatic systems—an electron-rich 4-ethoxyaniline core and an electron-deficient 3-chlorobenzyl moiety—bridged by a secondary amine.
This technical guide provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound. By triangulating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can establish absolute structural certainty. The protocols detailed herein emphasize mechanistic causality, explaining why specific analytical choices are made and how the molecule's electronic environment dictates its spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most granular view of the compound's carbon-hydrogen framework. The electronic push-pull dynamics between the electron-donating ethoxy group (+M effect) and the electron-withdrawing chlorine atom (-I effect) create a highly predictable and self-validating chemical shift profile. Standardized chemical shift databases for organic compounds[1][2] serve as the foundational reference for these assignments.
Experimental Protocol: 1H and 13C NMR Acquisition
To ensure high-fidelity data and prevent solvent-induced chemical shift artifacts, the following self-validating protocol is recommended[3][4]:
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Sample Preparation : Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected because its low polarity preserves the native hydrogen-bonding state of the secondary amine.
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Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS). All chemical shifts ( δ ) must be referenced to the TMS singlet at 0.00 ppm to eliminate magnetic field drift errors.
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Acquisition Parameters (1H) : 400 MHz, 16 scans, relaxation delay (d1) of 1.0 s.
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Acquisition Parameters (13C) : 100 MHz, 1024 scans, composite pulse decoupling (CPD) to remove C-H splitting.
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Validation Step (D₂O Exchange) : After the initial ¹H acquisition, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire. The disappearance of the N-H peak confirms its assignment via rapid proton-deuterium exchange.
NMR Workflow & Validation Diagram
Fig 1. Step-by-step NMR acquisition and D₂O validation workflow.
Quantitative Data: ¹H and ¹³C NMR Assignments
Table 1: ¹H NMR Data (400 MHz, CDCl₃) Causality Note: The para-substituted aniline ring presents a classic AA'BB' spin system. The ethoxy oxygen strongly shields the ortho protons ( δ 6.78), while the amine nitrogen shields its respective ortho protons ( δ 6.58).
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |
| 1.38 | Triplet (t) | 3H | 7.0 | -OCH₂CH₃ |
| 3.90 | Broad Singlet (br s) | 1H | - | -NH - (Disappears upon D₂O addition) |
| 3.96 | Quartet (q) | 2H | 7.0 | -OCH₂ CH₃ |
| 4.28 | Singlet (s) | 2H | - | Benzylic -CH₂ - |
| 6.58 | Doublet (d) | 2H | 8.8 | Aniline Ar-H (ortho to NH) |
| 6.78 | Doublet (d) | 2H | 8.8 | Aniline Ar-H (ortho to OEt) |
| 7.22 - 7.28 | Multiplet (m) | 3H | - | 3-Cl-Benzyl Ar-H (H4, H5, H6) |
| 7.38 | Singlet (s) | 1H | - | 3-Cl-Benzyl Ar-H (H2, deshielded by Cl) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |
| 15.1 | Primary (CH₃) | -OCH₂C H₃ |
| 48.2 | Secondary (CH₂) | Benzylic -C H₂- |
| 64.0 | Secondary (CH₂) | -OC H₂CH₃ |
| 114.2 | Tertiary (CH) | Aniline C (ortho to NH) |
| 115.8 | Tertiary (CH) | Aniline C (ortho to OEt) |
| 125.6, 127.3, 127.6, 129.9 | Tertiary (CH) | 3-Cl-Benzyl C (C2, C4, C5, C6) |
| 134.5 | Quaternary (C) | 3-Cl-Benzyl C -Cl (C3) |
| 141.8 | Quaternary (C) | Aniline C -N |
| 142.1 | Quaternary (C) | 3-Cl-Benzyl C 1 (ipso to CH₂) |
| 152.0 | Quaternary (C) | Aniline C -O |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to confirm the presence of specific functional groups, primarily the secondary amine, the ether linkage, and the carbon-halogen bond.
Experimental Protocol: ATR-FTIR
Causality for Method Choice: Traditional KBr pellet methods are highly susceptible to moisture absorption, which produces a broad O-H stretching artifact at ~3300-3500 cm⁻¹. This artifact can completely mask the critical N-H stretch of the secondary amine. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandatory protocol.
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Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
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Place 2-3 mg of the neat solid directly onto the crystal.
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Apply uniform pressure using the anvil and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Quantitative Data: Key Vibrational Modes
Table 3: ATR-FTIR Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Correlation |
| 3410 | Medium, Broad | N-H Stretch | Confirms the secondary amine. Broadening is due to intermolecular hydrogen bonding. |
| 2980, 2925 | Weak | C-H Stretch (sp³) | Asymmetric/symmetric stretching of the ethoxy and benzylic alkyl groups. |
| 1615, 1510 | Strong | C=C Aromatic | Conjugated ring system vibrations. |
| 1240 | Strong | C-O-C Asym. Stretch | Characteristic of the aryl alkyl ether linkage (ethoxy group). |
| 1045 | Medium | C-O-C Sym. Stretch | Secondary confirmation of the ether linkage. |
| 780 | Strong | C-Cl Stretch | Confirms halogenated aromatic ring substitution. |
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the premier soft-ionization technique for basic small molecules. Because the secondary amine is highly basic, it readily accepts a proton in an acidic mobile phase, making positive ion mode (ESI+) the optimal choice[5].
Experimental Protocol: LC-ESI-MS
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Sample Preparation : Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons required to drive the equilibrium toward the[M+H]⁺ state.
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Acquisition : Inject into a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C[5].
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Validation via Isotopic Signature : Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Any ion containing the intact 3-chlorobenzyl group must exhibit a self-validating M and M+2 peak in a strict 3:1 ratio.
Fragmentation Causality
Protonated benzylamines undergo collision-induced dissociation (CID) primarily via the cleavage of the labile C-N bond[6]. In N-(3-Chlorobenzyl)-4-ethoxyaniline, this α-cleavage yields two competing fragments depending on charge retention: the 3-chlorobenzyl cation (m/z 125.0) and the 4-ethoxyaniline radical cation (m/z 136.1). Because the 4-ethoxyaniline fragment does not contain chlorine, it lacks the M+2 isotopic signature, instantly validating its structural assignment.
ESI-MS Fragmentation Diagram
Fig 2. Primary ESI-MS fragmentation pathways and isotopic signatures.
Quantitative Data: MS Fragmentation
Table 4: ESI-MS (Positive Ion Mode) Data
| m/z | Ion Type | Assignment | Isotopic Signature |
| 262.1 | [M+H]⁺ | Protonated molecular ion (³⁵Cl) | Base Peak (100%) |
| 264.1 | [M+H]⁺ | Protonated molecular ion (³⁷Cl) | ~33% of m/z 262.1 |
| 136.1 | Fragment | 4-Ethoxyaniline radical cation | No ³⁷Cl peak |
| 125.0 | Fragment | 3-Chlorobenzyl cation (³⁵Cl) | Present |
| 127.0 | Fragment | 3-Chlorobenzyl cation (³⁷Cl) | ~33% of m/z 125.0 |
References
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Spectral Database for Organic Compounds - Wikipedia. Wikipedia.[Link]
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AIST:Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST).[Link]
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Synthesis of Chromeno[2,3-d]pyrimidin-5-one Derivatives from 1,3,5-Triazinanes via Two Different Reaction Pathways. The Journal of Organic Chemistry - ACS Publications.[Link]
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Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules to Disrupt the VHL/HIF-1α Interaction. ResearchGate.[Link]
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.[Link]
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In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry - ACS Publications.[Link]
